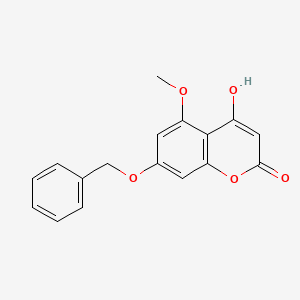

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O5 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3 |

InChI Key |

ADDLDUFNOLHFSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 4 Hydroxy 5 Methoxycoumarin

Established Synthetic Pathways to the 4-Hydroxycoumarin (B602359) Core

The 4-hydroxycoumarin framework is a pivotal intermediate in the synthesis of numerous derivatives, including the target compound. Its construction can be achieved through several established condensation and cyclization reactions.

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely applied in the synthesis of coumarin (B35378) derivatives. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group. For coumarin synthesis, this often entails the reaction of a substituted salicylaldehyde (B1680747) with an active methylene compound like dimethyl malonate or ethyl acetoacetate (B1235776) in the presence of a basic catalyst such as piperidine. nih.govresearchgate.net

A common application of this approach is the Knoevenagel–Michael type reaction for the synthesis of biscoumarins, where an aromatic aldehyde reacts with two equivalents of 4-hydroxycoumarin. lew.ro While not a direct synthesis of the 4-hydroxycoumarin monomer, this demonstrates the reactivity of the core structure derived from such condensation pathways. The mechanism involves the initial condensation of the aldehyde with one molecule of 4-hydroxycoumarin, followed by a Michael-type addition of a second 4-hydroxycoumarin molecule. lew.ro

| Starting Materials | Catalyst | Product Type | Yield | Reference |

| Substituted Salicylaldehydes, Active Methylene Compounds | Piperidine, Acetic Acid | Coumarin Derivatives | High | nih.gov |

| Salicylaldehydes, α-substituted Ethylacetates | Phenyliododiacetate (PIDA) | Coumarin Derivatives | 80-92% | nih.gov |

| Aromatic Aldehydes, 4-Hydroxycoumarin | Sulfanilic Acid | Biscoumarins | Excellent | lew.ro |

The Pechmann condensation is one of the most common and efficient methods for synthesizing coumarins. wikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. researchgate.netwikipedia.org For the synthesis of 4-hydroxycoumarins, the reaction of a phenol with malonic acid is a classic example. sciepub.com

The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid, but other catalysts like phosphorus pentoxide, Amberlyst-15, and indium (III) chloride have also been employed to improve yields and reaction conditions. wikipedia.orgjetir.orgscispace.compsu.edu The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring (similar to a Friedel-Crafts acylation), and finally, a dehydration step to form the coumarin ring. wikipedia.org

For instance, 7-hydroxy-4-methylcoumarin is readily synthesized by the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate using concentrated sulfuric acid as the catalyst. jetir.orgyoutube.com Similarly, heating phenol with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride can yield 4-hydroxycoumarin. sciepub.com

| Phenol Component | β-Ketoester/Carboxylic Acid | Catalyst | Product | Yield | Reference |

| Resorcinol | Ethyl Acetoacetate | Conc. H₂SO₄ | 7-Hydroxy-4-methylcoumarin | 88% | jetir.org |

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 7-Hydroxy-4-methylcoumarin | Up to 95% | researchgate.net |

| Phenol | Malonic Acid | POCl₃ / ZnCl₂ | 4-Hydroxycoumarin | 64% | sciepub.com |

| Resorcinol | Methyl 2-fluorobenzoylacetate | H₂SO₄ | 7-Hydroxy-4-(2-fluorophenyl)coumarin | 91% | nih.gov |

| 5-Methylresorcinol | Malic Acid | H₂SO₄ / NaHSO₃ | 7-Hydroxy-5-methylcoumarin | 62% | prepchem.com |

The Baylis-Hillman reaction, which forms a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, can also be applied to the synthesis of coumarin derivatives. While not a primary route to the unsubstituted 4-hydroxycoumarin core, it is significant for creating substituted derivatives. For example, the nucleophilic addition of 4-hydroxycoumarin to Baylis–Hillman acetate (B1210297) adducts has been described as an efficient method to obtain 3-substituted 4-hydroxycoumarins. researchgate.net This highlights a pathway for modifying the pre-formed 4-hydroxycoumarin ring at the C3 position, which is a key site of reactivity.

Beyond the major named reactions, several other cyclization and rearrangement strategies are employed for synthesizing the 4-hydroxycoumarin core.

One notable method involves the intramolecular cyclization of appropriately substituted precursors. For example, treating phenol with Meldrum's acid under solvent-free conditions yields 3-oxo-3-phenoxypropanoic acid. This intermediate can then be cyclized to 4-hydroxycoumarin using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA). sciepub.com

Another approach starts from 2'-hydroxyacetophenone, which can react with acylating agents like dimethyl carbonate or diethyl carbonate in the presence of a strong base such as sodium hydride. This reaction proceeds via an intramolecular condensation to form the 4-hydroxycoumarin ring. sciepub.com

Furthermore, tellurium-triggered cyclization has been reported as a method to prepare 4-hydroxycoumarins from α-halocarboxylic acid esters of salicylic (B10762653) acid derivatives. scispace.com The cleavage of 4-allyl coumarinyl ethers using a palladium catalyst also provides a route to the 4-hydroxycoumarin scaffold.

Functionalization at Position 7: Introduction of the Benzyloxy Moiety

Once a coumarin core with a hydroxyl group at the C7 position is synthesized (e.g., a 7-hydroxy-5-methoxy-4-hydroxycoumarin precursor), the final step toward the target molecule is the introduction of the benzyloxy group.

The most direct method for introducing the benzyloxy group onto the C7 hydroxyl is through a Williamson ether synthesis. This type of etherification reaction involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile. nih.gov The reaction is often carried out at elevated temperatures to ensure completion. For example, the synthesis of 7-methoxycoumarin (B196161) derivatives has been achieved by refluxing the corresponding 7-hydroxycoumarin with dimethyl sulfate (B86663) (an alkylating agent) and potassium carbonate in acetone. nih.gov A similar principle applies to benzylation, where benzyl bromide would be used instead of dimethyl sulfate.

Another related procedure involves the reaction of a 7-hydroxycoumarin with benzoyl chloride analogs in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. ijpsr.com While this forms an ester (a benzoyloxy group), the underlying principle of activating the hydroxyl group for reaction is analogous to that required for etherification.

| Substrate | Reagent | Base | Solvent | Product | Reference Principle |

| 7-Hydroxycoumarin | Benzyl Bromide | K₂CO₃ | Acetone/DMF | 7-Benzyloxycoumarin | nih.gov |

| 7-Hydroxy-4-methylcoumarin | Benzoyl Chloride | Triethylamine | Dichloromethane | 7-Benzoyloxy-4-methylcoumarin | ijpsr.com |

Selective Protection and Deprotection Strategies

In the synthesis of complex coumarin derivatives, the strategic use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. For a molecule like 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin, the key functional groups requiring consideration for protection are the hydroxyl groups at the C-4 and C-7 positions.

The benzyl group at the C-7 position serves as a common and robust protecting group for phenols. Its introduction is typically achieved by Williamson ether synthesis, reacting the corresponding 7-hydroxycoumarin precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The primary advantage of the benzyl group is its stability under a wide range of reaction conditions, including acidic and basic environments.

Deprotection, or the removal of the benzyl group to reveal the free hydroxyl, is most commonly and cleanly accomplished via catalytic hydrogenation. This method involves treating the benzyloxycoumarin with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which selectively cleaves the benzyl ether bond without affecting other functional groups like the methoxy (B1213986) ether or the coumarin lactone ring.

Table 1: Common Deprotection Methods for Benzyl Ethers

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., Ethanol, Ethyl Acetate) | High selectivity for benzyl ethers; does not typically affect methoxy groups or the lactone. |

| BBr₃ | Anhydrous conditions, low temperature (e.g., -78 °C to rt) in CH₂Cl₂ | Strong Lewis acid; can also cleave methyl ethers, requiring careful control of stoichiometry and temperature for selectivity. |

| AlCl₃ / Ethanethiol | 0 °C in CH₂Cl₂ | A strong Lewis acid system that can effect demethylation and debenzylation. google.com |

The 4-hydroxy group of the coumarin exists in tautomeric equilibrium with a ketone form, influencing its reactivity. While it can be protected, many synthetic transformations at other positions of the coumarin ring can be performed without its protection. If protection is necessary, common strategies for phenolic hydroxyls, such as conversion to an acetate or a silyl (B83357) ether, could be employed, with subsequent deprotection under standard basic or acidic/fluoride conditions, respectively. The choice of protecting group would depend on the planned subsequent reaction steps.

Introduction and Modification of the Methoxy Group at Position 5

The 5-methoxy group is a critical determinant of the electronic properties and potential biological activity of the coumarin scaffold. This group is typically introduced early in the synthesis, starting from a precursor phenol that already contains the methoxy substituent, such as 3,5-dimethoxyphenol (B141022) or a related phloroglucinol (B13840) derivative.

Modification of the 5-methoxy group, primarily through demethylation to the corresponding 5-hydroxycoumarin, is a key transformation for creating analogs. This reaction allows for the introduction of a variety of other functional groups at this position via etherification or esterification of the newly formed hydroxyl group.

Selective demethylation can be challenging, especially in the presence of other acid- or base-sensitive groups. Reagents commonly used for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). google.com The conditions must be carefully controlled to avoid cleavage of the 7-benzyloxy group or degradation of the coumarin core. For instance, BBr₃ is highly effective but can be aggressive; using stoichiometric amounts at low temperatures can sometimes achieve selectivity.

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile platform for the synthesis of a diverse range of derivatives. Modifications can be targeted at several positions on the coumarin ring to explore structure-activity relationships.

The synthesis of analogous compounds can be achieved by modifying the existing functional groups or by building the coumarin ring from different starting materials.

Modification at C-7: As mentioned, debenzylation of the C-7 hydroxyl group provides a key intermediate. This 7-hydroxycoumarin can then be re-alkylated or acylated with various reagents to introduce different ether or ester functionalities, allowing for the exploration of how the size, length, and electronic nature of the C-7 substituent affect the molecule's properties. For example, replacing the benzyl group with smaller alkyl chains or functionalized side chains can be readily achieved.

Modification at C-5: Similarly, demethylation of the 5-methoxy group to a 5-hydroxy group opens up avenues for derivatization at this position. A notable example from related compounds is the synthesis of 5-geranyloxy-7-methoxy-coumarin, identified from citrus peels, which showcases how different lipophilic chains can be attached to the scaffold. nih.gov

The reactivity of the 4-hydroxycoumarin nucleus allows for substitutions at several key positions, which can significantly influence the molecule's chemical and biological properties. researchgate.net

C-4 Position: The 4-hydroxy group can be converted into other functionalities. It can be O-alkylated or O-acylated, though this can compete with reactions at the C-3 position. nih.gov Conversion of the hydroxyl group to a leaving group (e.g., a triflate) allows for the introduction of carbon-based substituents via cross-coupling reactions.

C-6 and C-8 Positions: The aromatic ring of the coumarin can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing oxygen-containing substituents at C-5 and C-7 will influence the regioselectivity of these reactions. The electron-donating nature of the methoxy and benzyloxy groups will activate the ring, primarily directing incoming electrophiles to the C-6 and C-8 positions. Studies on related 3-substituted coumarins have shown that introducing methoxy or methyl groups at the C-7 or C-8 position can enhance certain biological activities, whereas substitution at the C-6 position may be detrimental. nih.gov The introduction of electron-donating or electron-withdrawing groups at these positions alters the molecule's polarity, lipophilicity, and electronic profile. srce.hr

Table 2: Summary of Potential Derivatization Reactions

| Position | Reaction Type | Potential Substituents |

| C-3 | Knoevenagel Condensation, Michael Addition, Alkylation | Aryl, alkyl, heterocyclic groups |

| C-4 | O-Alkylation, O-Acylation, Cross-Coupling (via triflate) | Alkoxy, acyloxy, aryl, alkyl groups |

| C-6, C-8 | Electrophilic Aromatic Substitution (Nitration, Halogenation) | Nitro (NO₂), Halogens (Br, Cl), etc. |

| C-7 | Debenzylation followed by O-Alkylation/Acylation | Various ethers and esters |

| C-5 | Demethylation followed by O-Alkylation/Acylation | Various ethers and esters |

By systematically applying these synthetic and derivatization strategies, a wide library of compounds based on the this compound scaffold can be generated for further scientific investigation.

Biological Activity Spectrum and Pharmacological Investigations of 7 Benzyloxy 4 Hydroxy 5 Methoxycoumarin and Its Derivatives

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes that regulate the levels of neurotransmitters in the central nervous system. Their inhibition is a key therapeutic strategy for managing neurodegenerative diseases and depressive disorders. nih.govnih.gov Coumarin (B35378) derivatives have been identified as a promising scaffold for the development of MAO inhibitors (MAOIs), with the nature and position of substituents on the coumarin ring playing a critical role in their potency and selectivity. nih.govresearchgate.net

Research has consistently shown that the substitution pattern on the coumarin ring dictates the selectivity towards MAO-A or MAO-B. For instance, studies have revealed that phenyl substitution at different positions has a distinct effect on MAO inhibitory activity and selectivity. nih.govnih.gov Specifically, a phenyl group at the C-3 position of the coumarin core tends to significantly enhance MAO-B inhibition, whereas a phenyl group at the C-4 position is more favorable for MAO-A inhibition. nih.govnih.gov This differential activity underscores the structural sensitivity of the MAO active sites and provides a roadmap for designing isoform-selective inhibitors. Many coumarin-based compounds have demonstrated potent and selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease. acs.org

The substituent at the C-7 position of the coumarin scaffold is particularly influential in determining both the potency and selectivity of MAO inhibition. nih.govnih.gov Among various functional groups, the benzyloxy moiety has been identified as a key pharmacophore for potent MAO-B inhibition. nih.gov Studies comparing different substituents at C-7, such as diethylamino, hydroxyl, and methoxy (B1213986) groups, have shown that the presence of a benzyloxy group leads to superior MAO-B inhibitory activity. nih.govnih.gov

This enhancement is attributed to the way the benzyloxy group orients the inhibitor within the distinct two-cavity active site of MAO-B, which is different from the single hydrophobic cavity of MAO-A. nih.gov The benzyloxy side chain can establish favorable interactions within the substrate-binding pocket, leading to high-affinity binding and potent inhibition. nih.gov Consequently, small molecules bearing a benzyloxy substituent have been developed as potent and reversible MAO-B inhibitors. nih.gov The introduction of this group at the para position of the B-ring in chalcone-coumarin hybrids has also been shown to enhance MAO-B inhibition. researchgate.net

Table 1: MAO Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Substitution | Target | IC₅₀ (µM) | Selectivity Index (SI) |

| 3-Phenylcoumarin Derivative | Phenyl at C-3 | MAO-B | 0.19 (Kᵢ) | Selective for MAO-B |

| 4-Phenylcoumarin Derivative | Phenyl at C-4 | MAO-A | 0.39 (Kᵢ) | Selective for MAO-A |

| 7-(benzyloxy) substituted coumarin | Benzyloxy at C-7 | MAO-B | Potent Inhibition | High for MAO-B |

| Chalcocoumarin ChC4 | 3-cinnamoyl | MAO-B | 0.76 | Selective for MAO-B |

Note: This table is a representation of findings from multiple studies. researchgate.netnih.gov IC₅₀/Kᵢ values are indicative of potency.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov The coumarin scaffold has attracted significant attention for the development of novel α-glucosidase inhibitors. nih.gov

While direct studies on 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin are limited, extensive research on its derivatives and related coumarin structures demonstrates significant α-glucosidase inhibitory potential. nih.govnih.gov Structure-activity relationship (SAR) studies reveal that the inhibitory activity of coumarins is highly dependent on the nature and position of their substituents. nih.gov For example, the hybridization of the coumarin scaffold with other pharmacophores, such as hydrazones or chalcones, has yielded derivatives with potent inhibitory activity, often far exceeding that of the standard drug, acarbose. nih.govnih.gov

In one study, a series of coumarin-hydrazone hybrids exhibited remarkable α-glucosidase inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov Another study on coumarin-chalcone derivatives also reported potent inhibition of the enzyme. nih.gov These findings suggest that the coumarin core, appropriately substituted, can serve as an excellent template for designing effective α-glucosidase inhibitors. The specific contribution of a benzyloxy group at the C-7 position within this context remains an area for further targeted investigation, though alkoxy substituents on related scaffolds have been shown to be favorable for activity. science.gov

Table 2: α-Glucosidase Inhibitory Activity of Representative Coumarin Hybrids

| Compound Class | Example Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |

| Coumarin-Hydrazone Hybrid | Compound 7c | 2.39 ± 0.05 | 873.34 ± 1.67 |

| Coumarin-Chalcone Hybrid | Compound 102t | 24.09 ± 2.36 | >150 |

| Biscoumarin Derivative | Compound 18 | 0.62 ± 0.01 | 93.63 |

Note: This table presents data from different studies to illustrate the potential of the coumarin scaffold. nih.govnih.govscience.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly the membrane-bound CA IX and CA XII, are overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. science.gov Consequently, selective inhibition of these tumor-associated isoforms is a promising strategy in cancer therapy.

Coumarins represent a novel class of CA inhibitors with a unique, mechanism-based mode of action. They act as prodrugs that are hydrolyzed by the esterase activity of the CA enzyme itself, opening the lactone ring to form the corresponding 2-hydroxy-cinnamic acid. This product is the active inhibitor, which binds at the entrance of the CA active site, occluding the cavity and preventing substrate access. This binding site is distinct from that of classical sulfonamide inhibitors, which coordinate directly to the catalytic zinc ion.

The unique binding mode of hydrolyzed coumarins is the basis for their remarkable isoform selectivity. The amino acid residues at the entrance of the active site cavity show high variability among the different CA isoforms. This structural divergence allows for the design of coumarin derivatives that can selectively target specific isoforms, such as CA IX and XII, while sparing the ubiquitous, off-target isoforms like CA I and II. science.gov This selectivity is crucial for minimizing potential side effects.

Studies on 7-substituted coumarins have shown that modifications at this position, including the introduction of various alkoxy moieties like the benzyloxy group, can effectively modulate inhibitory potency and selectivity. Research has consistently demonstrated that coumarin derivatives can act as potent inhibitors of the tumor-associated CA IX and XII isoforms, often in the low micromolar or even nanomolar range, while showing no activity against the cytosolic CA I and II isoforms. science.gov This confirms that the 3-substituted 7-hydroxycoumarin scaffold is a privileged structure for developing selective CA IX/XII inhibitors.

Table 3: Carbonic Anhydrase Inhibitory Activity of a Representative 7-Hydroxycoumarinamide

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| Benzylamide 25 | >50 | >50 | 18.3 | 9.6 |

Note: Data is for a representative 3-substituted 7-hydroxycoumarin derivative (Compound 25 from the source) to illustrate isoform selectivity. Kᵢ values are a measure of inhibitory potency.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout and other health conditions. Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. Research into coumarin derivatives has revealed their potential as XO inhibitors.

Studies on the structure-activity relationship of coumarin derivatives have indicated that the substitution pattern on the coumarin ring plays a vital role in their XO inhibitory activity. For instance, hydroxyl groups at specific positions can significantly influence the inhibitory potency. A study on 3-phenylcoumarins and 3-thienylcoumarins highlighted that hydroxylated derivatives were effective XO inhibitors. Specifically, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin demonstrated potent inhibition with an IC50 value of 91 nM, which was significantly more potent than the reference drug allopurinol (B61711). Another compound from the same study, 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin, also showed strong activity with an IC50 of 280 nM. Kinetic studies revealed that these compounds act as mixed-type inhibitors of xanthine oxidase.

Furthermore, a new isocoumarin, 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin, isolated from Marantodes pumilum, was identified as a potent XO inhibitor with an IC50 value of 0.66 µg/mL, comparable to allopurinol (IC50 = 0.24 µg/mL). nih.gov These findings underscore the potential of the coumarin scaffold in developing novel and effective xanthine oxidase inhibitors. While direct inhibitory data for this compound is not extensively documented in the reviewed literature, the strong performance of structurally similar dihydroxy and methoxy-substituted coumarins suggests that it could also exhibit significant XO inhibitory activity. The presence of the benzyloxy group at the 7-position may influence its binding affinity to the enzyme's active site.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Coumarin Derivatives

| Compound | IC50 | Inhibition Type |

|---|---|---|

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 91 nM | Mixed |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 280 nM | Mixed |

| 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin | 0.66 µg/mL | Not specified |

| Allopurinol (Reference) | 14.8 µM / 0.24 µg/mL | Competitive |

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic approach for managing Alzheimer's disease and other neurological disorders. Coumarin derivatives have been extensively investigated for their potential as cholinesterase inhibitors.

A series of novel 7-hydroxycoumarin derivatives linked to various amines were synthesized and evaluated for their anti-cholinesterase activity. Many of these compounds demonstrated significant inhibitory effects on both AChE and BuChE. For example, the N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin was identified as a particularly potent AChE inhibitor, with an IC50 value of 1.6 µM. nih.gov

In another study, new 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were synthesized, and their AChE inhibitory activity was assessed. One of the derivatives exhibited a promising inhibitory impact with an IC50 value of 0.802 μM. rsc.org Furthermore, research into 7-substituted coumarin derivatives as multimodal inhibitors for Alzheimer's disease revealed that benzyloxy derivatives displayed strong and selective inhibition of human monoamine oxidase-B (MAO-B), and some also showed selective inhibition of BuChE. research-nexus.net Specifically, certain benzyloxy derivatives were potent MAO-B inhibitors in the nanomolar range. research-nexus.net

Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 7-Hydroxycoumarin derivative (N-(1-benzylpiperidin-4-yl)acetamide) | AChE | 1.6 µM |

| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative (4c) | AChE | 0.802 µM |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 1.52 µM |

| Donepezil (Reference) | AChE | - |

DNA Topoisomerase I (Topo I) Inhibition

DNA topoisomerase I (Topo I) is an essential enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoils. It is a well-established target for anticancer drugs. Several natural and synthetic compounds, including coumarin derivatives, have been investigated for their ability to inhibit Topo I.

The anticancer properties of certain coumarin derivatives are thought to stem from their interactions with DNA and topoisomerases. Studies on 4,7-disubstituted coumarin derivatives have shown their potential as Topo I inhibitors. One such derivative demonstrated inhibitory activity comparable to the well-known Topo I inhibitor, camptothecin.

Hybrid molecules combining tacrine (B349632) and coumarin pharmacophores have also been synthesized and evaluated for their topoisomerase inhibitory activity. These tacrine-coumarin derivatives were found to completely inhibit topoisomerase I activity at a concentration of 60 µM. nih.gov The length of the linker chain between the tacrine and coumarin moieties was found to influence the anticancer activity. nih.gov

Table 3: DNA Topoisomerase I Inhibitory Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Concentration for Inhibition |

|---|---|

| 4,7-disubstituted coumarin derivative (C1) | Activity comparable to camptothecin |

| Tacrine-coumarin hybrid derivatives | Complete inhibition at 60 µM |

Antimicrobial Research

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

The emergence of antibiotic-resistant bacteria has necessitated the search for new antimicrobial agents. Coumarin derivatives have been identified as a promising class of compounds with a broad spectrum of antibacterial activity.

Research on 4-hydroxy-7-hydroxycoumarin derivatives has confirmed their potential against Gram-positive bacteria, with some compounds being particularly active against Bacillus subtilis and Staphylococcus aureus. nih.gov One such derivative, compound 7f in the study, was found to be the most potent against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov

A study on 5,7-dihydroxycoumarin (B1309657) derivatives also reported significant antibacterial activity. Two compounds from this series exhibited potent activity against Staphylococcus aureus, each with a MIC value of 2.5 µg/mL. nih.gov Furthermore, novel derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and shown to possess antibacterial properties. The chelation of these coumarin derivatives with metal ions was found to enhance their bacteriostatic potency. mdpi.com

The benzyloxy moiety, as seen in this compound, has been incorporated into other molecular scaffolds and has shown to contribute to antibacterial activity. For example, 2'-hydroxy-4'-benzyloxy-3,4-methylenedioxy chalcone (B49325) and its corresponding flavanone (B1672756) demonstrated good antibacterial activity against selected bacterial strains.

Table 4: Antibacterial Efficacy of Selected Coumarin Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-Hydroxycoumarin derivative (7f) | Bacillus subtilis | 8 |

| 5,7-dihydroxycoumarin derivative (5) | Staphylococcus aureus | 2.5 |

| 5,7-dihydroxycoumarin derivative (12) | Staphylococcus aureus | 2.5 |

| 7-Hydroxy-4-methylcoumarin | Pseudomonas aeruginosa | 0.25 |

| 7-Hydroxy-4-methylcoumarin | Klebsiella pneumoniae | 0.25 |

| 7-Hydroxy-4-methylcoumarin | Bacillus subtilis | 0.25 |

| 7-Hydroxy-4-methylcoumarin | Bacillus cereus | 0.25 |

Antifungal Properties (e.g., against Aspergillus species)

Fungal infections, particularly those caused by opportunistic pathogens like Aspergillus species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is crucial to combat these infections. Coumarin derivatives have shown promise as antifungal agents.

A study investigating the antifungal activity of a new coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus species demonstrated its ability to inhibit both mycelial growth and conidial germination. nih.govresearchgate.net This compound exhibited a Minimum Inhibitory Concentration (MIC) value of 16 µg/mL against Aspergillus fumigatus and Aspergillus flavus. nih.gov The study also suggested that the compound's mode of action involves affecting the fungal cell wall structure. nih.govresearchgate.net

Furthermore, the combination of this coumarin derivative with existing azole antifungal drugs, such as itraconazole (B105839) and voriconazole, resulted in an additive effect, suggesting a potential role for coumarins in combination therapy to enhance antifungal efficacy. nih.gov While direct antifungal data for this compound against Aspergillus species is limited in the searched literature, the demonstrated activity of structurally related 7-hydroxycoumarin derivatives provides a strong rationale for its potential antifungal properties.

Table 5: Antifungal Properties of a Selected Coumarin Derivative

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 |

Antiviral Investigations

The global impact of viral diseases continues to drive the search for novel antiviral agents. Coumarins have emerged as a class of natural products with a broad spectrum of antiviral activities against various DNA and RNA viruses.

Research has shown that coumarin derivatives can inhibit viral replication through various mechanisms. For instance, bis(7-hydroxycoumarin) Mannich bases have been synthesized and tested against a range of RNA viruses. One derivative in this series showed significant activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov Another derivative exhibited good action against BVDV and modest activity against Coxsackievirus B5. nih.gov

Furthermore, studies on benzylidene-bis-(4-hydroxycoumarin) derivatives have demonstrated inhibitory activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus at micromolar concentrations. mdpi.com Some of these compounds were also active against feline herpes virus with EC50 values ranging from 5 to 8.1 µM. mdpi.com

The antiviral potential of coumarins has also been noted against other viruses, including HIV, influenza viruses, and enteroviruses. nih.gov The mechanism of action can involve targeting viral enzymes, interfering with viral entry into host cells, or modulating host cellular pathways. nih.gov The structural diversity of coumarin derivatives allows for the fine-tuning of their antiviral activity and selectivity.

Table 6: Antiviral Activity of Selected Coumarin Derivatives

| Compound | Virus | EC50 (µM) |

|---|---|---|

| 4-bromobenzylidene derivative of bis-(4-hydroxycoumarin) | Feline herpes virus | 5 - 8.1 |

| bis(7-hydroxycoumarin) Mannich base (3a) | Bovine Viral Diarrhea Virus (BVDV) | - |

| bis(7-hydroxycoumarin) Mannich base (p-nitrobenzoyl derivative 3i) | Bovine Viral Diarrhea Virus (BVDV) | - |

Anti-inflammatory Research

Coumarins, a diverse class of natural compounds, have demonstrated promising pharmacological activities, including anti-inflammatory effects. nih.govnih.gov Investigations into 4-hydroxycoumarin (B602359) derivatives have elucidated their mechanisms of action in cellular models of inflammation.

Research on 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), a related derivative, has shown its capacity to significantly inhibit the production of key inflammatory mediators. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 4H-7MTC markedly reduced the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) without inducing cytotoxicity. nih.govnih.gov This inhibitory effect is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govnih.gov The inflammatory response is characterized by the secretion of these mediators by activated macrophages, making their inhibition a key target for anti-inflammatory agents. mdpi.com

| Compound | Cell Line | Stimulant | Mediator Inhibited | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Significantly reduced NO production. | nih.gov |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Significantly reduced PGE2 production. | nih.gov |

| 6-Methylcoumarin (6-MC) | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) & Prostaglandin E2 (PGE2) | Reduced levels of NO and PGE2 in a concentration-dependent manner. | mdpi.com |

The anti-inflammatory action of coumarin derivatives extends to the suppression of pro-inflammatory cytokines. nih.gov Lipopolysaccharide (LPS) stimulation of macrophages typically promotes the secretion of cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Treatment with 4-hydroxy-7-methoxycoumarin (4H-7MTC) was found to effectively reduce the production of TNF-α, IL-1β, and IL-6 in LPS-activated macrophages. nih.govnih.gov Similarly, another derivative, 7-acetoxycoumarin (B77463) (7AC), also demonstrated a dose-dependent inhibition of IL-1β and IL-6 production. mdpi.com This modulation of cytokine release is a crucial component of the anti-inflammatory profile of these compounds.

The molecular mechanisms underlying the anti-inflammatory effects of these coumarin derivatives involve the inhibition of critical intracellular signaling pathways. nih.govmdpi.com The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are pivotal in regulating the expression of genes involved in inflammation. mdpi.comscispace.com

Studies have shown that 4-hydroxy-7-methoxycoumarin (4H-7MTC) exerts its anti-inflammatory actions by downregulating NF-κB activation. nih.govnih.gov This is achieved by suppressing the degradation of the inhibitor of nuclear factor kappa B alpha (IκBα), which otherwise allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govnih.govscispace.com

Furthermore, the MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is also modulated by coumarin derivatives. mdpi.com 4H-7MTC was found to decrease the phosphorylation of ERK1/2 and JNK, but not p38 MAPK. nih.govnih.gov The suppression of both NF-κB and MAPK signaling pathways demonstrates a multi-target mechanism through which these compounds inhibit the expression of pro-inflammatory cytokines and mediators. nih.govmdpi.com

Antioxidant Investigations

The phenolic moiety present in 4-hydroxycoumarins suggests their potential to act as antioxidants by modulating the balance between free radicals and antioxidant species within biological systems. scholaris.ca Numerous natural and synthetic coumarin derivatives have been investigated as potential antioxidant agents. scholaris.ca

The antioxidant potential of 4-hydroxycoumarin derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. scholaris.ca These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. e3s-conferences.org

A study assessing a range of synthetic 4-hydroxycoumarins found that several compounds exhibited good antiradical capacity. scholaris.ca For instance, 4-hydroxy-6-methoxy-2H-chromen-2-one showed a DPPH scavenging capacity (IC50=0.05 mM) that was superior to the standard antioxidants butylated hydroxytoluene (BHT) (IC50=0.58 mM) and ascorbic acid (IC50=0.06mM). scholaris.ca In the ABTS assay, several hydroxycoumarins demonstrated scavenging capacity greater than or comparable to the standard Trolox. scholaris.ca The results indicate that the substitution pattern on the coumarin ring, such as substitutions at the C6 position, can significantly influence the radical scavenging potential. scholaris.ca

| Compound Derivative | DPPH Scavenging (IC50) | ABTS Scavenging (IC50) | Reference |

|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | 0.05 mM | > Trolox (34.34 µM) | scholaris.ca |

| 4-hydroxy-7-(tert-butyl)-2H-chromen-2-one (4g) | > BHT (0.58 mM) | Comparable to Trolox | scholaris.ca |

| 7-(benzyloxy)-4-hydroxy-2H-chromen-2-one (4l) | > BHT (0.58 mM) | Comparable to Trolox | scholaris.ca |

| Butylated hydroxytoluene (BHT) (Standard) | 0.58 mM | Not Reported | scholaris.ca |

| Ascorbic Acid (Standard) | 0.06 mM | Not Reported | scholaris.ca |

| Trolox (Standard) | Not Reported | 34.34 µM | scholaris.ca |

The antioxidant activity of phenolic compounds like coumarins can occur through several mechanisms. mdpi.com The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.govresearchgate.net

Anticancer and Antiproliferative Research

Research into coumarin derivatives has revealed a significant potential for anticancer and antiproliferative activities. These investigations have focused on understanding their cytotoxic effects on various cancer cell lines and elucidating the molecular mechanisms through which they exert their therapeutic action, such as the induction of programmed cell death (apoptosis) and the modulation of the cell cycle.

Cytotoxic Effects on Cancer Cell Lines (e.g., K562, LS180, MCF-7)

The cytotoxic potential of various coumarin derivatives has been evaluated against a panel of human cancer cell lines. Studies have demonstrated that modifications to the basic coumarin structure can lead to compounds with significant inhibitory effects on the growth of cancer cells, including the breast adenocarcinoma cell line (MCF-7).

For instance, certain coumarin-1,3,4-oxadizaole hybrids have shown excellent cytotoxicity against the MCF-7 cell line, with IC50 values below 5 µM. nih.gov Similarly, other coumarin-thiazole hybrids displayed potent activity against MCF-7 cells, with IC50 values as low as 4.03 ± 0.02 μM. nih.gov Novel 4,7-dihydroxycoumarin-based derivatives have also been identified as highly active against MCF-7 cells, with IC50 values recorded at 3.42 ± 0.52 μM. nih.gov Chalcone-dihydropyrimidone hybrids have also been noted for their cytotoxic effects against MCF-7 cells, with one derivative showing an IC50 value of 5.8 µM while exhibiting no toxic effects on normal HaCaT cells. mdpi.com

While specific data on this compound for the K562 (leukemia) and LS180 (colon adenocarcinoma) cell lines is limited in the provided context, studies on other coumarin derivatives highlight the broad potential of this class of compounds. For example, celecoxib (B62257) derivatives have been studied for their apoptotic effects on both K562 and MCF-7 cell lines. utas.edu.au Furthermore, a derivative of 7-hydroxy-4-phenylchromen-2-one, linked to a triazole moiety, showed potent activity against AGS cells (gastric adenocarcinoma) with an IC50 of 2.63 ± 0.17 µM. nih.gov

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) |

|---|---|---|

| Coumarin-1,3,4-oxadizaole Hybrid | MCF-7 | < 5 |

| Coumarin–Thiazole Hybrid | MCF-7 | 4.03 ± 0.02 |

| 4,7-Dihydroxycoumarin-based Acryloylcyanohydrazone | MCF-7 | 3.42 ± 0.52 |

| Chalcone-Dihydropyrimidone Hybrid | MCF-7 | 5.8 |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis and interference with the normal progression of the cell cycle in cancer cells.

Studies have shown that various coumarin derivatives can trigger apoptosis through multiple pathways. For example, 5-geranyloxy-7-methoxycoumarin was found to induce apoptosis in human colon cancer (SW-480) cells. nih.gov This process was associated with the activation of the tumor suppressor gene p53 and caspases 8 and 3, regulation of Bcl-2, and inhibition of p38 MAPK phosphorylation. nih.govresearchgate.net Similarly, 7-hydroxycoumarin has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells through a caspase-linked pathway. ajol.info Further investigations into other synthetic coumarins revealed an up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov

In addition to inducing apoptosis, coumarin derivatives frequently modulate the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation.

G0/G1 Phase Arrest: 5-geranyloxy-7-methoxycoumarin was observed to arrest colon cancer cells at the G0/G1 phase. nih.govresearchgate.net

G2/M Phase Arrest: A novel 7-hydroxy-4-phenylchromen-2-one derivative was shown to arrest cells in the G2/M phase of the cell cycle. nih.gov Likewise, 7-hydroxycoumarin caused cell cycle arrest at the G2/M stage in ovarian cancer cells by down-regulating the expression of proteins that promote mitotic entry. ajol.info

These findings indicate that coumarin derivatives can disrupt cancer cell proliferation by targeting fundamental cellular processes, making them promising candidates for further development as anticancer agents.

Structure Activity Relationship Sar Elucidation

Influence of the Benzyloxy Moiety at Position 7 on Biological Efficacy

The substituent at the C-7 position of the coumarin (B35378) ring is a critical determinant of biological activity. In the case of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin, this position is occupied by a benzyloxy group, which is a bulky and lipophilic moiety.

The presence of a substituent at C-7 is often crucial for various pharmacological effects. For instance, studies on coumarin derivatives as inhibitors of human dipeptidyl peptidase III (hDPP III) have shown that a hydroxyl group at the C-7 position results in the most potent inhibitory activity. nih.gov When this hydroxyl group is replaced by a methoxy (B1213986) group, the activity decreases significantly, and in some cases, is completely lost. nih.gov Similarly, replacing the hydroxyl with a larger benzoyl group also leads to a reduction in inhibitory potential. nih.gov

The benzyloxy group, which combines a benzyl (B1604629) group with an ether linkage, confers increased lipophilicity to the molecule compared to a simple hydroxyl or methoxy group. This property can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and access to intracellular targets. The presence of the aromatic ring in the benzyloxy group can also facilitate π-π stacking interactions with aromatic amino acid residues within a biological target's binding site.

In the context of monoamine oxidase B (MAO-B) inhibitors, a 7-(3-chlorobenzyloxy) substituent has been shown to form favorable interactions within the enzyme's active site. nih.gov This suggests that the benzyloxy group at C-7 can play a significant role in anchoring the coumarin scaffold within a target protein. However, the sheer size of the benzyloxy group can also introduce steric hindrance, which may be detrimental to binding with certain targets if the binding pocket is not sufficiently large. The optimal substituent at C-7 is therefore highly dependent on the specific biological target.

| Compound Type | Substituent at C-7 | Relative Inhibitory Potential | Reference |

|---|---|---|---|

| 3-Benzoyl-2H-chromen-2-one | -OH (Hydroxyl) | High | nih.gov |

| 3-Benzoyl-2H-chromen-2-one | -OCH3 (Methoxy) | Low | nih.gov |

| 3-Benzoyl-2H-chromen-2-one | -Benzoyl | Low | nih.gov |

| 2-oxo-2H-chromene-3-carbonitrile | -OCH3 (Methoxy) | Inactive | nih.gov |

Role of the Hydroxyl Group at Position 4 in Biological Activity

The 4-hydroxycoumarin (B602359) scaffold is a privileged structure in medicinal chemistry, famously forming the basis for widely used anticoagulant drugs like warfarin (B611796) and acenocoumarol. nih.govmdpi.com The hydroxyl group at the C-4 position is a key functional feature responsible for many of the biological activities associated with this class of compounds.

This hydroxyl group is weakly acidic and can act as both a hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites. nih.gov For instance, the anticoagulant activity of 4-hydroxycoumarins stems from their ability to inhibit the enzyme vitamin K epoxide reductase. nih.gov The 4-hydroxy group is essential for this activity.

Beyond anticoagulation, the 4-hydroxy moiety is implicated in a wide range of other pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities. nih.govareeo.ac.irpjmhsonline.compjmhsonline.com The antioxidant potential is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. areeo.ac.irpjmhsonline.com Studies comparing natural coumarins with their derivatives where the hydroxyl group has been masked (e.g., through etherification) show a significant decline in antiradical activity, highlighting the crucial role of this functional group. pjmhsonline.compjmhsonline.com

In the development of anticancer agents, linking other pharmacophores to the coumarin ring via the 4-position oxygen has been shown to enhance cytotoxic potency. rsc.org This suggests that the 4-hydroxy group is not only important for direct interaction with targets but also serves as a valuable synthetic handle for creating more complex and potent hybrid molecules. rsc.org

| Activity | Role of Phenolic -OH Group | Outcome of Masking/Removing -OH Group | Reference |

|---|---|---|---|

| Antioxidant / Antiradical | Crucial (H-atom donor) | Significantly decreased activity | areeo.ac.ir, pjmhsonline.com, pjmhsonline.com |

| Antitumor / Antiproliferative | Important | Decreased activity | pjmhsonline.com, pjmhsonline.com |

| Antimicrobial | May be detrimental | Increased activity (due to increased lipophilicity) | areeo.ac.ir, pjmhsonline.com, pjmhsonline.com |

| Anticoagulant | Essential | Loss of activity | nih.gov |

Significance of the Methoxy Group at Position 5

Substitutions on the coumarin benzoyl ring at positions C-5, C-6, C-7, and C-8 significantly modulate biological activity. The methoxy group (-OCH₃) at the C-5 position, as seen in this compound, is particularly noteworthy. The presence and position of methoxy groups are important for the biological activity of many natural coumarins, such as furanocoumarins. nih.gov

In studies on methoxyfuranocoumarins, a 5-methoxy group was found to contribute significantly to the inhibition of histamine (B1213489) release. nih.gov This suggests a role in anti-inflammatory or anti-allergic activities. The methoxy group acts as an electron-donating group through resonance, which can influence the electronic properties of the entire coumarin ring system. This alteration in electron density can affect how the molecule interacts with biological receptors and enzymes.

Furthermore, the position of the methoxy group is critical. For instance, in certain furanocoumarins, methoxy groups at C-5 and C-8 were found to be beneficial for antifungal activity. nih.gov In the context of cytotoxicity against cancer cells, the presence of prenyl or prenyloxy groups at C-5 or C-8, along with a hydroxy group at C-8, was shown to be important for growth inhibition. nih.gov While this does not directly describe a methoxy group, it highlights C-5 as a key position for bulky substituents to influence anticancer activity.

Effects of Substitutions at Coumarin Ring Positions (e.g., C-3, C-6, C-8) on Biological Activity

While the core focus is on this compound, understanding the effects of substitutions at other positions provides a broader context for SAR.

Position 3 (C-3): This position on the α-pyrone ring is a common site for modification. The nature of the substituent at C-3 is a strong determinant of activity. For example, in the case of hDPP III inhibitors, the specific substituent at C-3 is important for enhancing inhibitory activity in conjunction with a C-7 hydroxyl group. nih.gov For anti-HIV activity, the inhibition of HIV-1 protease is strongly dependent on the group attached at C-3. mdpi.com Introducing bulky alkyl or aryl groups at this position can significantly alter the pharmacological profile, often by providing additional hydrophobic or aromatic interactions with the target protein. nih.govmdpi.com

Position 6 (C-6): SAR studies have frequently identified the C-6 position as critical for anticancer activity. nih.gov Substitutions with hydroxyl, methoxy, or halogen groups at C-6 can have a profound impact. For instance, among substituted 3-acetyl-2H-chromen-2-ones, a bromo group at C-6 was more active against hDPP III than a hydroxyl group at the same position. nih.gov In another study, SAR analysis revealed that substitution at the C-6 position was optimal for anticancer activity, followed by C-8. nih.gov

Position 8 (C-8): Like C-6, the C-8 position is also a key site for modulating activity. Hydroxyl groups at C-8 have been associated with moderate enzyme inhibition. nih.gov In some coumarin series, the presence of a hydroxyl group at C-8 was important for activity against cancer cell lines. nih.gov However, substitution with larger groups like an ethoxy group at C-8 can also lead to a complete loss of activity, again demonstrating the target-specific nature of SAR. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Alkyl, Aryl, Heterocyclic | Strongly modulates activity (e.g., anti-HIV, anticancer). mdpi.comnih.gov | mdpi.com, nih.gov |

| C-6 | Halogen, -OH, -OCH3 | Key position for anticancer activity. nih.gov Potency order: -CH3 > 7,8-Benzo > -Cl > -OCH3 for some antibacterial agents. nih.gov | nih.gov |

| C-8 | -OH, -OCH3, Halogen | Often provides moderate activity. nih.gov Important for anticancer activity, secondary to C-6. nih.gov | nih.gov, nih.gov |

Stereochemical Considerations and Activity

The parent compound, this compound, is achiral. However, stereochemistry becomes a critical factor when chiral centers are introduced into the molecule, typically through substitution. The biological activity of chiral molecules can be highly dependent on their stereoisomeric form, as biological targets such as enzymes and receptors are themselves chiral.

A clear example of this is the introduction of chiral cycloalkyl groups, such as menthyl or isopulegyl, as ester substituents at the C-3 position of the coumarin ring. mdpi.com This modification creates chiral molecules with distinct three-dimensional shapes. The different enantiomers or diastereomers can exhibit significantly different pharmacological activities because one isomer may fit into the target's binding site more effectively than the other. This differential binding can lead to variations in potency, efficacy, and even the type of biological response elicited.

Therefore, while the core scaffold of this compound lacks a stereocenter, any future derivatization, for instance at the C-3 position or on the benzyloxy ring, that introduces chirality would necessitate a thorough investigation of the activities of the individual stereoisomers to fully elucidate the SAR.

Mechanistic Investigations at the Molecular and Cellular Level

Identification of Molecular Targets and Ligand-Receptor Interactions

Research into the molecular interactions of coumarin (B35378) derivatives has identified key protein targets. Studies on analogous compounds suggest that cytochrome P450 (CYP) enzymes are a significant molecular target. For instance, the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin, a structurally related compound, has been shown to be mediated by several human hepatic cytochrome P450 isoforms, including CYP1A2, CYP3A4, CYP2C9, and CYP2C19 drugbank.com. The interaction with these enzymes is a critical aspect of the compound's metabolic profile.

Molecular docking studies on other 7-hydroxycoumarin derivatives have been performed to elucidate their binding modes with various receptors. For example, docking studies with acetylcholinesterase (AChE) have been conducted to explore the potential of these compounds in the context of Alzheimer's disease researchgate.net. While specific ligand-receptor interaction data for 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is not available, these studies with related compounds indicate that the coumarin scaffold is a viable candidate for interacting with the active sites of various enzymes.

Cellular Pathway Perturbations (e.g., NF-κB, MAPK pathway modulation)

Investigations into the anti-inflammatory properties of related coumarin compounds have revealed significant perturbations of key cellular signaling pathways. Specifically, the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways is a recurring theme.

Studies on 4-hydroxy-7-methoxycoumarin (B561722) have demonstrated its ability to inhibit inflammation in lipopolysaccharide (LPS)-activated macrophages by suppressing the activation of both NF-κB and MAPK signaling pathways nih.govnih.govmdpi.comresearchgate.net. This compound was found to downregulate NF-κB activation by preventing the degradation of its inhibitor, IκBα nih.govnih.govmdpi.comresearchgate.net. Furthermore, it decreased the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway nih.govnih.gov.

The anti-inflammatory effects of these related coumarins are associated with a reduction in the production of pro-inflammatory mediators. For example, 4-hydroxy-7-methoxycoumarin significantly reduced the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells nih.govnih.gov. These findings suggest that this compound may exert similar anti-inflammatory effects through the modulation of these critical cellular pathways.

| Affected Pathway | Key Proteins Modulated | Observed Effect in Related Coumarins |

|---|---|---|

| NF-κB | NF-κB, IκBα | Suppression of NF-κB activation via inhibition of IκBα degradation |

| MAPK | ERK1/2, JNK | Decreased phosphorylation of ERK1/2 and JNK |

Enzyme Kinetic Studies (e.g., Competitive Inhibition Modes)

Enzyme kinetic studies on coumarin derivatives have provided detailed information on their interactions with metabolic enzymes. Research on 7-hydroxycoumarin analogues has identified them as inhibitors of CYP2A6, with some exhibiting competitive inhibition patterns nih.gov.

Detailed kinetic analyses have been performed on the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by human liver microsomes. The metabolism of this compound to its hydroxylated form followed Michaelis-Menten kinetics, with determined Km and Vmax values drugbank.com. Furthermore, the inhibition of this metabolic process has been studied in the presence of known CYP inhibitors. For instance, furafylline and troleandomycin, which are mechanism-based inhibitors of CYP1A2 and CYP3A4 respectively, were shown to inhibit the metabolism of 7-benzyloxy-4-trifluoromethylcoumarin drugbank.com.

Studies with 7-hydroxycoumarin analogues have demonstrated different modes of inhibition for various CYP isoforms. For example, one study found that while most tested coumarins exhibited competitive inhibition of CYP2A6, an 8-O-glucosylated derivative showed a noncompetitive inhibition pattern nih.gov. These findings highlight the diverse inhibitory profiles that can be expected from this class of compounds.

| Compound | Enzyme | Kinetic Parameter | Value |

|---|---|---|---|

| 7-Benzyloxy-4-trifluoromethylcoumarin | Human Liver Microsomes | Km | 8.3 ± 1.3 µM |

| 7-Benzyloxy-4-trifluoromethylcoumarin | Human Liver Microsomes | Vmax | 454 ± 98 pmol/min/mg protein |

| 6,7-dihydroxycoumarin | CYP2A6 | IC50 | 0.39 µM |

| 6,7-dihydroxycoumarin | CYP2A6 | Ki | 0.25 µM |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is frequently employed to understand how a potential drug molecule, or ligand, interacts with a biological target, typically a protein or enzyme. The simulation calculates the binding affinity, or docking score, which estimates the strength of the interaction. pcbiochemres.com

For coumarin (B35378) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. These studies often explore interactions with enzymes implicated in various diseases, such as acetylcholinesterase in Alzheimer's disease, VEGFR-2 in cancer, and various caspases involved in apoptosis. pcbiochemres.comnih.gov The simulations can reveal key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand within the active site of the protein.

However, specific molecular docking studies detailing the binding predictions of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin against particular biological targets have not been identified in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. nih.gov These models use molecular descriptors, which are numerical values that characterize the physicochemical properties of the compounds, such as lipophilicity, complexity, and electronic properties. nih.govbas.bg

QSAR studies on various coumarin derivatives have been conducted to predict their antioxidant, anticancer, and enzyme inhibitory activities. nih.govresearchgate.netresearchgate.net For instance, models have been developed that link descriptors like H-bond donor character and lipophilicity to the antioxidant activity of coumarins. nih.gov

Despite the widespread application of this methodology to the coumarin class, no specific QSAR models developed for or including this compound were found in the available scientific literature.

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. pmf.unsa.baasrjetsjournal.org In the context of drug discovery, DFT calculations are used to determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thenucleuspak.org.pkasrjetsjournal.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. pmf.unsa.baasrjetsjournal.org DFT can also be used to calculate other reactivity descriptors like chemical hardness, electrophilicity, and to generate molecular electrostatic potential (MEP) maps, which identify sites prone to electrophilic and nucleophilic attack. pmf.unsa.bathenucleuspak.org.pk

DFT studies have been applied to various coumarin derivatives to understand their structural and electronic properties, providing insights into their reaction mechanisms and relative stability. pmf.unsa.baasrjetsjournal.org

A specific DFT analysis for this compound, including calculations of its electronic properties and reactivity descriptors, is not present in the reviewed literature.

Prediction of Drug-Likeness and Pharmacological Properties

The prediction of drug-likeness and pharmacological properties is a crucial step in early-stage drug discovery. This involves computational assessment of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A key component of this assessment is evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps to predict if a compound is likely to have good oral bioavailability. nih.govjchr.org Various software and web tools, such as SwissADME, are used to calculate these properties based on the molecular structure. jchr.orgtandfonline.com

Numerous studies have performed in silico ADMET predictions for novel coumarin derivatives to evaluate their potential as orally administered drugs. nih.govtandfonline.commdpi.com These analyses predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for toxicity. nih.govjchr.org

A detailed computational analysis of the drug-likeness and pharmacological properties specifically for this compound is not documented in the available research.

Advanced Analytical Methodologies for Research on Coumarin Compounds

Spectroscopic Characterization in Mechanistic and Synthetic Research

Spectroscopic methods are fundamental for the structural confirmation of newly synthesized coumarin (B35378) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and structure of coumarin derivatives.

¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For a compound like 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin, characteristic signals would be expected for the aromatic protons on the coumarin and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these protons are diagnostic of their positions in the structure. For instance, the protons on the coumarin ring system typically appear in the aromatic region of the spectrum.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. A complete spectrum for this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon of the lactone, the aromatic carbons, the methoxy carbon, and the methylene carbon of the benzyloxy group.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Coumarin Aromatic Protons | 6.0 - 8.0 |

| Benzyl Aromatic Protons | 7.2 - 7.5 |

| Methylene (-CH₂-) of Benzyl | ~5.1 |

| Methoxy (-OCH₃) | ~3.9 |

| Hydroxyl (-OH) | Variable, often broad |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass, confirming its molecular formula. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the benzyl group, the methoxy group, and carbon monoxide from the coumarin ring, which are characteristic fragmentation pathways for such molecules. nih.gov

The table below illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of related coumarins. researchgate.net

| Fragment Ion | Proposed Structure/Loss |

| [M]+ | Molecular Ion |

| [M - C₇H₇]+ | Loss of the benzyl group |

| [M - CH₃]+ | Loss of the methyl radical from the methoxy group |

| [M - CO]+ | Loss of carbon monoxide from the lactone |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used to determine the purity of a compound and to quantify its presence in a mixture. For a coumarin derivative like 7-(Benzyloxy)-4-trifluoromethylcoumarin, a purity of ≥99% can be determined using HPLC. sigmaaldrich.com The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile and water) is crucial for achieving good separation. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the coumarin nucleus strongly absorbs light.

The following table provides an example of a generic HPLC method that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a product. In the synthesis of coumarin derivatives, TLC can be used to observe the disappearance of starting materials and the appearance of the product. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. The purity of coumarin compounds can often be assessed by TLC.

The table below shows a typical TLC system that could be used for monitoring a reaction to synthesize a coumarin derivative.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) |

| Visualization | UV light (254 nm) |

Future Research Directions and Remaining Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The efficient and sustainable synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a foundational aspect for enabling its comprehensive study. While classical methods like the Pechmann condensation offer a viable route, future research should focus on the development of novel synthetic strategies that prioritize increased yield, reduced environmental impact, and greater accessibility. beilstein-journals.org

Key areas for exploration include:

Microwave-assisted and Ultrasound-mediated Reactions: These techniques have the potential to significantly shorten reaction times, improve yields, and reduce solvent usage compared to conventional heating methods.

Green Catalysts: Investigating the use of solid acid catalysts, ionic liquids, or biocatalysts could lead to more environmentally friendly and reusable catalytic systems.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, which would be beneficial for the larger-scale production of the compound.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Optimization of reaction parameters (temperature, time, power) |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved mass transfer | Investigation of frequency and power effects on yield |

| Green Catalysis | Reusability of catalysts, reduced waste | Development of novel, efficient, and selective catalysts |

| Flow Chemistry | Scalability, improved safety and control | Reactor design and optimization of flow parameters |

| One-pot Reactions | Increased efficiency, reduced purification steps | Design of novel multi-component reaction strategies |

Investigation of Undiscovered Biological Activities and Therapeutic Potential

The known biological activities of structurally related coumarins, such as anti-inflammatory and antioxidant effects, provide a strong rationale for a broad-based screening of this compound. nih.govewha.ac.kr Future research should systematically explore its pharmacological profile to uncover novel therapeutic applications.

Promising areas for investigation include:

Anti-inflammatory Activity: Given that 4-hydroxy-7-methoxycoumarin (B561722) has shown anti-inflammatory properties by suppressing NF-κB and MAPK signaling pathways, it is crucial to investigate if the target compound exhibits similar or enhanced activity. nih.gov

Antioxidant Potential: The phenolic hydroxyl group at the 4-position suggests potential radical scavenging activity, which warrants investigation through various antioxidant assays. walisongo.ac.id

Anticancer Properties: Many coumarin (B35378) derivatives have demonstrated cytotoxic effects against various cancer cell lines. Screening this compound against a panel of cancer cells is a logical next step.

Neuroprotective Effects: The neuroprotective potential of coumarins is an emerging area of research. mdpi.com Investigating the ability of this compound to protect neuronal cells from oxidative stress or excitotoxicity could reveal new therapeutic avenues.

Antimicrobial Activity: While some coumarins exhibit antimicrobial properties, the activity of this specific derivative against a range of bacterial and fungal pathogens remains to be determined. jmchemsci.com

Development of Advanced Analogues with Improved Selectivity and Potency (excluding clinical applications)

The structure of this compound offers multiple sites for chemical modification, providing an opportunity to develop analogues with enhanced biological activity and target selectivity. A systematic structure-activity relationship (SAR) study is essential to guide the rational design of these new derivatives.

Future synthetic efforts could focus on:

Modification of the Benzyloxy Group: Introducing substituents on the phenyl ring of the benzyloxy moiety could modulate lipophilicity and steric interactions with biological targets.

Substitution at the C3 Position: The C3 position of the coumarin ring is a common site for modification to enhance biological activity. Introducing various functional groups at this position could lead to more potent compounds.

Variation of the 5-Methoxy Group: Replacing the methoxy (B1213986) group with other alkoxy groups of varying chain lengths could influence the compound's pharmacokinetic and pharmacodynamic properties.

| Modification Site | Potential Impact |

| Benzyloxy Phenyl Ring | Altered lipophilicity and steric interactions |

| C3 Position | Enhanced biological potency |

| 5-Alkoxy Group | Modified pharmacokinetic and pharmacodynamic profiles |

Deeper Elucidation of Molecular Mechanisms of Action

For any identified biological activity, a thorough investigation into the underlying molecular mechanisms is crucial. This will not only validate the therapeutic potential but also provide a basis for further optimization.

Future research should employ a range of molecular and cellular biology techniques to:

Identify Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific proteins that interact with this compound.

Elucidate Signaling Pathways: Investigating the effect of the compound on key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often implicated in inflammation and cancer. nih.govnih.gov

Gene Expression Analysis: Using transcriptomics to understand how the compound alters gene expression profiles in relevant cell models.

Application of Advanced Computational Approaches for Rational Design

In silico methods are invaluable tools for accelerating the drug discovery and development process. Applying these techniques to this compound can provide insights into its properties and guide the design of novel analogues.

Computational studies should include:

Molecular Docking: To predict the binding modes of the compound with potential protein targets and to rationalize structure-activity relationships. researchgate.net

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to its target and to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the chemical structure of coumarin analogues with their biological activity.

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its derivatives. nih.gov

Integration of this compound in Multi-Target Ligand Design

The multifactorial nature of many diseases has led to a growing interest in multi-target ligands that can modulate multiple biological targets simultaneously. nih.gov The coumarin scaffold is an excellent starting point for the design of such agents.